molecular formula C22H22N6O2S B12141993 N-[4-(dimethylamino)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[4-(dimethylamino)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12141993
M. Wt: 434.5 g/mol
InChI Key: BPUGUXOTHQCXCM-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethylamino group, a furan ring, a pyridine ring, and a triazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

Molecular Formula

C22H22N6O2S

Molecular Weight

434.5 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H22N6O2S/c1-27(2)18-7-5-17(6-8-18)24-20(29)15-31-22-26-25-21(16-9-11-23-12-10-16)28(22)14-19-4-3-13-30-19/h3-13H,14-15H2,1-2H3,(H,24,29)

InChI Key

BPUGUXOTHQCXCM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the triazole ring, followed by the introduction of the furan and pyridine rings. The final step involves the attachment of the dimethylamino group and the acetamide moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at room temperature under inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the replacement of specific functional groups with new ones, leading to a diverse array of products.

Scientific Research Applications

Chemistry

Synthetic Building Block : This compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic methodologies and reaction mechanisms. The presence of various functional groups facilitates diverse chemical transformations.

Reactivity Studies : Researchers can investigate its reactivity under different conditions, including oxidation and reduction reactions. This can lead to the discovery of new derivatives with potentially enhanced properties.

Biology

Biological Activity Investigation : The compound is of interest for studying its biological activity, particularly its potential as an enzyme inhibitor or receptor ligand. It may interact with specific biological targets, modulating their activity.

Antifungal Potential : Similar compounds have shown promising antifungal activity against various strains of fungi. For instance, studies on related triazole derivatives have demonstrated efficacy against Candida species, suggesting that N-[4-(dimethylamino)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide could be evaluated for similar properties .

Medicine

Drug Development : Given its structural complexity and potential biological activity, this compound may play a role in drug discovery efforts targeting specific diseases. Its ability to interact with various biological pathways makes it a candidate for therapeutic development.

Mechanism of Action Studies : Understanding how this compound interacts with molecular targets can provide insights into its mechanism of action. This could involve binding studies with enzymes or receptors to elucidate its effects on biological systems.

Material Science

Development of New Materials : The unique chemical properties of this compound may be harnessed in the development of new materials such as polymers or coatings. Its structural features could impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist. The exact mechanism depends on the specific biological context and the targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(dimethylamino)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide include:

  • N-[4-(dimethylamino)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanamide
  • N-[4-(dimethylamino)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propionamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Biological Activity

N-[4-(dimethylamino)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a dimethylamino group, a furan ring, and a triazole moiety, which are critical for its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C22H23N5O3S
Molecular Weight 425.51 g/mol
IUPAC Name This compound
CAS Number 578718-68-0

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. The triazole derivatives have been shown to possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . A study demonstrated that certain triazole derivatives displayed minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against resistant strains .

Anticancer Properties

The compound has been evaluated for its anticancer potential. A study highlighted the synthesis of triazole derivatives that exhibited cytotoxic effects on cancer cell lines. Specifically, compounds similar to this compound were found to induce apoptosis in cancer cells through the modulation of apoptotic pathways .

The biological mechanisms through which this compound exerts its effects can be attributed to its ability to interact with specific molecular targets. The triazole moiety is known to inhibit enzyme activity related to fungal cell wall synthesis and has also been implicated in disrupting DNA synthesis in cancer cells . This dual action makes it a promising candidate for further development in both antimicrobial and anticancer therapies.

Case Studies and Research Findings

  • Antibacterial Screening : In a comparative study of various triazole derivatives, the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the furan and pyridine rings could enhance antibacterial potency .
  • Cytotoxicity Assessment : A recent investigation assessed the cytotoxic effects of this compound on multiple cancer cell lines. The findings revealed that it significantly inhibited cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent .
  • Pharmacological Profiling : Comprehensive profiling of related compounds showed that those with similar structural features consistently demonstrated antifungal and anticancer activities, reinforcing the importance of the triazole scaffold in drug design .

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